

Application Note: Scale-Up Synthesis of 1-Nitrohydantoin for Preclinical Studies

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Compound of Interest

Compound Name: Hydantoin, 1-nitro-

CAS No.: 2825-15-2

Cat. No.: B3350469

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Abstract

This application note provides a detailed protocol for the scale-up synthesis of 1-nitrohydantoin, a nitro-heterocyclic compound of interest for preclinical research. The synthesis is a two-step process commencing with the Urech synthesis of hydantoin from glycine, followed by a selective N-nitration. This document outlines the synthetic procedures, purification methods, and analytical characterization of the final compound. All quantitative data is presented in tabular format for clarity. Additionally, a proposed mechanism of action for nitro-heterocyclic compounds is illustrated.

Introduction

Nitro-heterocyclic compounds are a significant class of molecules in medicinal chemistry, with several approved drugs demonstrating potent antimicrobial and anticancer activities.^{[1][2][3]} Their biological effects are often attributed to the reductive activation of the nitro group by cellular nitroreductases, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other vital macromolecules.^{[1][4][5]} 1-Nitrohydantoin is a simple nitro-heterocyclic compound that serves as a valuable scaffold for further chemical elaboration and

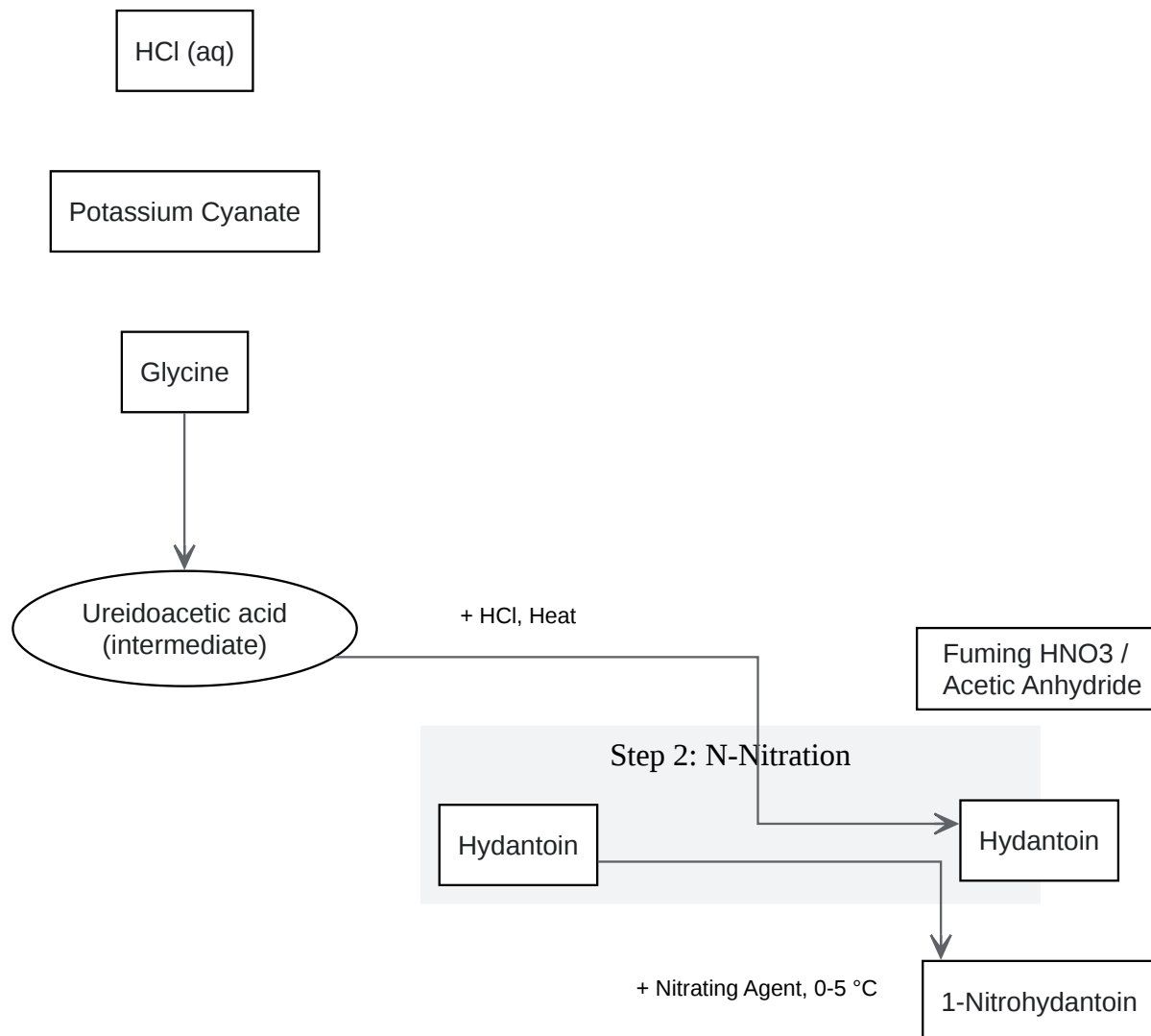
biological screening in drug discovery programs. The development of a robust and scalable synthetic route is crucial for providing sufficient quantities of the material for preclinical evaluation.

This application note details a two-step synthesis for 1-nitrohydantoin suitable for producing gram-scale quantities required for initial preclinical studies.

Synthesis of 1-Nitrohydantoin

The synthesis of 1-nitrohydantoin is achieved in two sequential steps:

- **Step 1: Synthesis of Hydantoin Precursor:** The hydantoin ring system is first synthesized from glycine and potassium cyanate via the Urech hydantoin synthesis.
- **Step 2: N-Nitration of Hydantoin:** The hydantoin precursor is then selectively nitrated at the N-1 position using a mixed acid reagent of fuming nitric acid and acetic anhydride.



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Synthetic workflow for 1-nitrohydantoin.

Experimental Protocols

Step 1: Synthesis of Hydantoin

This protocol is adapted from the Urech hydantoin synthesis.

Materials:

- Glycine
- Potassium cyanate (KOCN)
- Concentrated Hydrochloric Acid (HCl)
- Deionized water
- Ethanol

Procedure:

- In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve glycine (75 g, 1.0 mol) in 500 mL of deionized water.
- In a separate beaker, dissolve potassium cyanate (89.2 g, 1.1 mol) in 200 mL of deionized water.
- Slowly add the potassium cyanate solution to the glycine solution with vigorous stirring.
- Heat the reaction mixture to 80 °C and maintain for 1 hour.
- Cool the reaction mixture to room temperature and then acidify to pH 2 by the slow addition of concentrated hydrochloric acid.
- Heat the acidified mixture to reflux for 2 hours to effect cyclization.
- Cool the reaction mixture in an ice bath to precipitate the hydantoin.
- Collect the crude product by vacuum filtration and wash with cold deionized water.
- Recrystallize the crude hydantoin from hot ethanol to yield pure hydantoin as a white crystalline solid.
- Dry the product in a vacuum oven at 60 °C to a constant weight.

Table 1: Quantitative Data for Hydantoin Synthesis

Parameter	Value
Starting Material	Glycine (75 g)
Yield	85 g (85%)
Melting Point	220-222 °C
Appearance	White crystalline solid
Purity (by HPLC)	>98%

Step 2: Synthesis of 1-Nitrohydantoin

This protocol employs a mixed acid nitrating agent. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves and a face shield. The reaction is exothermic and requires careful temperature control.

Materials:

- Hydantoin
- Fuming Nitric Acid (90%)
- Acetic Anhydride
- Dichloromethane (DCM)
- Ice

Procedure:

- In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, suspend hydantoin (50 g, 0.5 mol) in 200 mL of acetic anhydride.
- Cool the suspension to 0 °C in an ice-salt bath.

- Slowly add fuming nitric acid (35 mL, 0.75 mol) to the stirred suspension via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
- After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.
- Slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
- The crude 1-nitrohydantoin will precipitate as a pale yellow solid.
- Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
- Dry the crude product under vacuum.
- Recrystallize the crude 1-nitrohydantoin from an ethanol/water mixture to yield the pure product.
- Dry the final product in a vacuum desiccator over P₂O₅.

Table 2: Quantitative Data for 1-Nitrohydantoin Synthesis

Parameter	Value
Starting Material	Hydantoin (50 g)
Yield	58 g (80%)
Melting Point	175-177 °C (decomposes)
Appearance	Pale yellow crystalline solid
Purity (by HPLC)	>97%

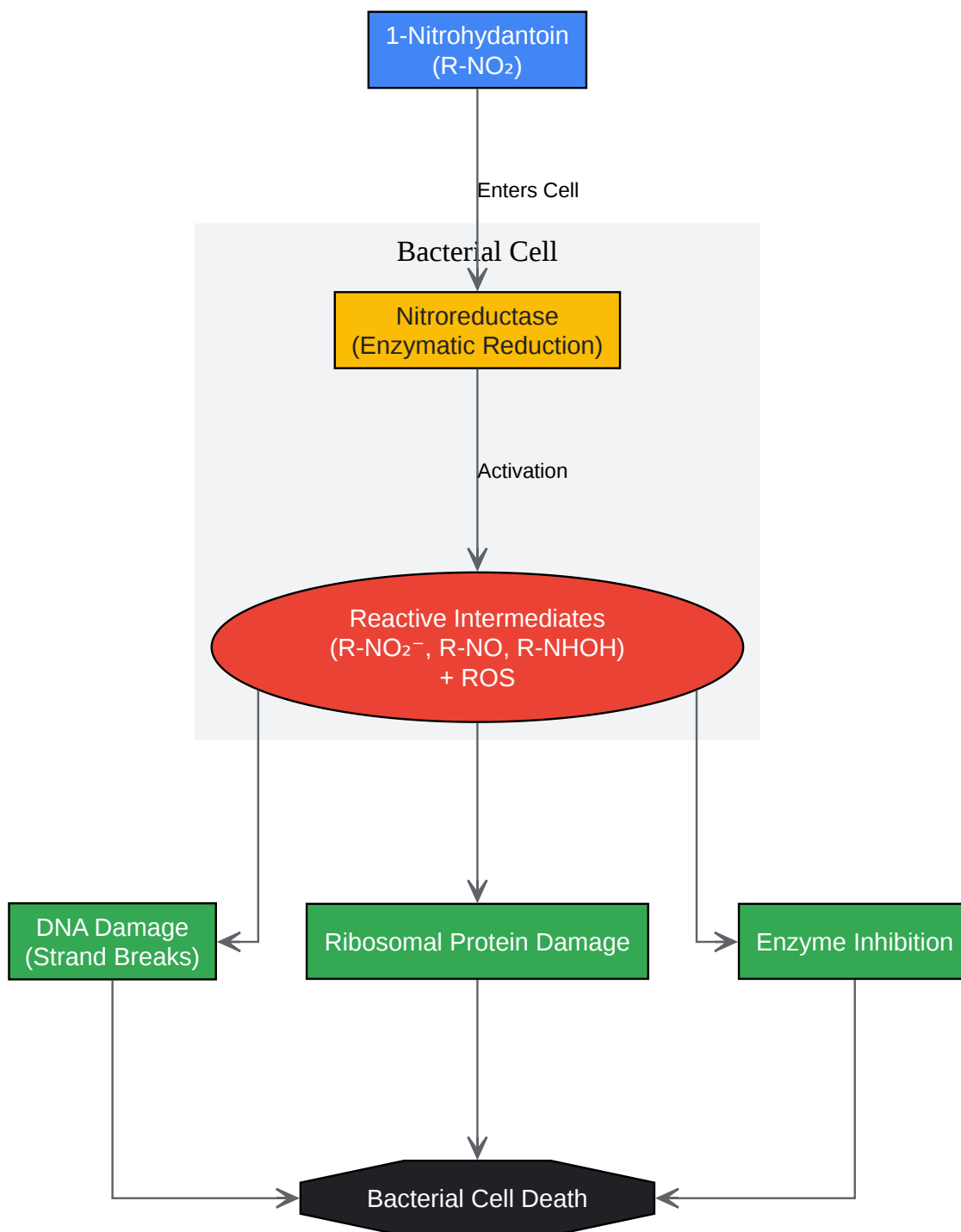
Analytical Characterization

Table 3: Spectroscopic Data for 1-Nitrohydantoin

Analysis	Data
^1H NMR (400 MHz, DMSO- d_6)	δ 4.25 (s, 2H, CH ₂), 9.5 (br s, 1H, NH)
^{13}C NMR (100 MHz, DMSO- d_6)	δ 48.5 (CH ₂), 155.0 (C=O), 168.0 (C=O)
IR (KBr, cm^{-1})	3250 (N-H), 1780 (C=O), 1720 (C=O), 1550 (N-NO ₂)
Mass Spec (ESI-)	m/z 144.0 [M-H] ⁻

Proposed Biological Mechanism of Action

The biological activity of many nitro-heterocyclic compounds is dependent on the enzymatic reduction of the nitro group.^{[5][6][7]} This process is typically carried out by bacterial or parasitic nitroreductases. The reduction generates highly reactive intermediates, such as nitroso and hydroxylamino derivatives, as well as reactive oxygen species (ROS). These reactive species are non-specific in their targets and can cause widespread cellular damage, including DNA strand breaks, inhibition of DNA repair mechanisms, and damage to ribosomal proteins, ultimately leading to cell death.^{[1][4]}



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Proposed mechanism of action for 1-nitrohydantoin.

Conclusion

This application note provides a comprehensive and detailed methodology for the scale-up synthesis of 1-nitrohydantoin for preclinical studies. The two-step synthesis is efficient and utilizes readily available starting materials. The provided protocols, along with the tabulated quantitative and analytical data, should enable researchers to produce this compound in sufficient quantities for further biological evaluation. The illustrated mechanism of action provides context for the potential antimicrobial or cytotoxic properties of 1-nitrohydantoin.

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